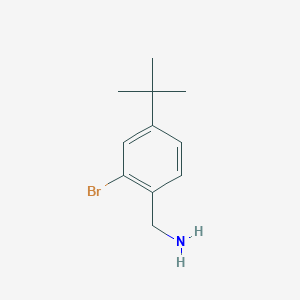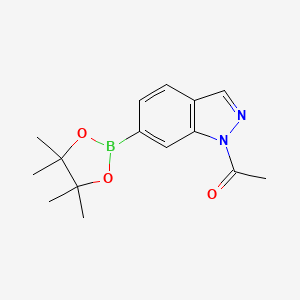
3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid: is a heterocyclic compound that features a benzothiophene core with amino, bromo, and carboxylic acid functional groups
Mechanism of Action
Target of Action
Benzofuran and benzothiophene compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds interact with various cellular targets, leading to their diverse biological effects .
Mode of Action
It can be inferred from related benzofuran and benzothiophene compounds that these compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related benzofuran and benzothiophene compounds have been shown to affect various biochemical pathways, leading to their diverse biological effects .
Result of Action
Related benzofuran and benzothiophene compounds have been shown to have strong biological activities, suggesting that 3-amino-6-bromo-1-benzothiophene-2-carboxylic acid may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-bromo-1-benzothiophene-2-carboxylic acid typically involves the bromination of benzothiophene derivatives followed by amination and carboxylation. One common method includes the use of microwave-assisted synthesis, which enhances reaction efficiency and reduces reaction time .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino and bromo groups on the benzothiophene ring can undergo various substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzothiophene core.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives .
Scientific Research Applications
Chemistry: 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: This compound has shown promise in the development of kinase inhibitors, which are important in the treatment of various cancers and other diseases. It is also being explored for its potential as an antimicrobial agent .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Comparison with Similar Compounds
- 3-Amino-1-benzothiophene-2-carbonitrile
- 3-Bromo-1-benzothiophene
- 3-Amino-2-substituted benzothiophenes
Comparison: 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is unique due to the presence of both amino and bromo groups on the benzothiophene ring, which allows for a diverse range of chemical reactions and applications. Its carboxylic acid group also enhances its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
3-amino-6-bromo-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNYXZSJRIHLMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)


![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)




![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)


